2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

Catalog No.
S2643447
CAS No.
898919-42-1
M.F
C24H20ClN3O4
M. Wt
449.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-(...

CAS Number

898919-42-1

Product Name

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

IUPAC Name

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.89

InChI

InChI=1S/C24H20ClN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28)

InChI Key

UFCCPTSNJJOCEW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N

solubility

not available

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a complex organic compound notable for its intricate structure, which includes a pyrimidine ring, an amino group, and various aromatic substituents. This compound, with the molecular formula C24H20ClN3O4C_{24}H_{20}ClN_{3}O_{4} and a molecular weight of 449.9 g/mol, features a 4-chlorobenzyl ether linkage and a 4-methoxyphenoxy group attached to the pyrimidine core. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry .

There is no scientific research available on the specific mechanism of action of this compound. However, considering the presence of the pyrimidine ring, it might have potential for interacting with enzymes or receptors involved in cellular processes, similar to other aminophenoxy pyrimidines [].

The chemical reactivity of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is influenced by its functional groups, particularly the phenolic hydroxyl and amino groups. Key reactions include:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
  • Reduction: The amino group can participate in reduction reactions under appropriate conditions.
  • Substitution: The methoxy and amino groups can engage in nucleophilic substitution reactions, leading to the formation of various derivatives.

These reactions are significant for synthesizing analogs with modified biological activity or pharmacokinetic properties .

Preliminary studies suggest that compounds structurally similar to 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol exhibit various biological activities. These may include:

  • Antitumor Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation.
  • Antioxidant Properties: The phenolic structure may contribute to antioxidant effects, protecting cells from oxidative stress.
  • Enzyme Inhibition: Research indicates potential interactions with specific enzymes, suggesting therapeutic applications in disease modulation.

The synthesis of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrimidine Core: This can be achieved through the reaction of suitable precursors such as 4-methoxyphenol and 2,4-dichloropyrimidine under basic conditions.
  • Substitution Reactions: Introducing the 4-chlorobenzyl ether involves nucleophilic substitution at the appropriate position on the pyrimidine or phenolic moiety.
  • Final Coupling: The final assembly of the compound may involve protecting group strategies to ensure selective reactions at specific sites .

The potential applications of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol span several fields:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer or other diseases.
  • Biological Research: Investigating enzyme interactions and pathways relevant to disease mechanisms.
  • Material Science: Exploring its properties for developing new materials with specific functionalities.

Understanding the interactions of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Functional Assays: Testing the biological effects resulting from these interactions to determine therapeutic potential.

Such studies provide valuable insights into how this compound may be utilized therapeutically .

Several compounds share structural similarities with 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol, allowing for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-AminopyrimidinePyrimidine ring with amino groupAntitumor activitySimpler structure
4-MethoxyphenolMethoxy-substituted phenolAntioxidant propertiesLacks pyrimidine
BenzyloxybenzeneBenzyloxy group without other substitutionsMild antibacterial activityNo nitrogen functionality

The uniqueness of 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol lies in its combination of both pyrimidine and phenolic functionalities, which may enhance its biological activity compared to simpler analogs.

XLogP3

4.8

Dates

Last modified: 08-16-2023

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